Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate

hydrogen bond donor physicochemical property solubility enhancement

Medicinal chemists often encounter metabolic instability or promiscuous binding with morpholine/piperazine fragments. This 8-hydroxy-substituted 2-oxa-5-azaspiro[3.5]nonane scaffold provides a conformationally rigid, sp³-rich bioisostere that addresses these limitations. • Orthogonal Boc-amine and free secondary hydroxyl enable independent derivatization for PROTAC linker construction and 100-1,000 compound library synthesis from a single stock. • Neutral 1 HBD / 4 HBA hydrogen-bond profile supports SPR fragment screening and target engagement. • 97-98% purity from qualified suppliers ensures reproducible FBDD library production; spiro-oxetane-piperidine core resists oxidative N-dealkylation.

Molecular Formula C12H21NO4
Molecular Weight 243.303
CAS No. 2306263-13-6
Cat. No. B2980976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate
CAS2306263-13-6
Molecular FormulaC12H21NO4
Molecular Weight243.303
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC12COC2)O
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-9(14)6-12(13)7-16-8-12/h9,14H,4-8H2,1-3H3
InChIKeyRXGUZTSJQKFMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 2306263-13-6): Spirocyclic Oxetane-Piperidine Building Block for Drug Discovery


Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 2306263-13-6) is a spirocyclic building block featuring a conformationally restricted oxetane ring spiro-fused to a Boc-protected piperidine at the 4-position, with a free secondary hydroxyl group at the 8-position of the piperidine ring . With molecular formula C₁₂H₂₁NO₄ and molecular weight 243.30 g/mol, this compound belongs to the 2-oxa-5-azaspiro[3.5]nonane scaffold class, which serves as a three-dimensional, sp³-rich bioisostere of morpholine and piperazine fragments in medicinal chemistry [1]. The compound is commercially available from multiple reputable vendors (Pharmablock, Aladdin, Leyan) at purities of 97–98% .

Spirocyclic oxetane-piperidine building block with conformationally restricted 3D scaffold
Orthogonal Boc-amine and free hydroxyl handles for sequential derivatization
Supports fragment elaboration, PROTAC linker synthesis, and parallel library production

Why Generic Substitution Fails for Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate: The Functional Group Cost of Analog Swapping


Although the 2-oxa-5-azaspiro[3.5]nonane scaffold is shared across multiple commercial building blocks, substitution at the 8-position profoundly alters hydrogen bonding capacity, synthetic utility, and physicochemical properties. The parent scaffold, tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1374659-20-7), carries zero hydrogen bond donors and only two hydrogen bond acceptors ; the 8-oxo analog (CAS 1934939-07-7) carries no hydrogen bond donors; and the 8-amino analog (CAS 1367679-67-1) bears a basic amine with distinct pKa and reactivity profiles . The 8-hydroxy variant uniquely provides a neutral hydrogen bond donor (1 HBD) alongside four hydrogen bond acceptors (4 HBA), enabling intermolecular interactions that the des-hydroxy and oxo analogs cannot replicate . Swapping to an analog lacking the hydroxyl group removes a critical synthetic handle for etherification, esterification, sulfonation, or conversion to a leaving group—derivatizations that are fundamental to fragment elaboration and library synthesis strategies.

Parent scaffold (CAS 1374659-20-7)
Lacks hydrogen bond donor and hydroxyl synthetic handle; restricted to single-point derivatization and fewer target-interaction modes.
8-Oxo analog (CAS 1934939-07-7)
Ketone requires reduction before functionalization; no H-bond donor capability; reactivity profile differs from alcohol chemistry.
8-Amino analog (CAS 1367679-67-1)
Basic amine introduces distinct pKa and protection requirements; not interchangeable for ether/ester-based linkage strategies.

Head-to-Head and Class-Level Differentiation Evidence for Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate


Hydrogen Bond Donor Capacity: 8-Hydroxy Analog vs. Parent 5-Boc-2-oxa-5-azaspiro[3.5]nonane

The 8-hydroxy analog possesses one hydrogen bond donor (the –OH proton), whereas the parent scaffold 5-Boc-2-oxa-5-azaspiro[3.5]nonane (CAS 1374659-20-7) has zero HBDs. This difference is critical for engaging biological targets that require hydrogen bond donation for affinity, and for improving aqueous solubility of derived compounds . The 8-hydroxy variant also provides four hydrogen bond acceptors (the oxetane oxygen, the carbamate carbonyl, the hydroxyl oxygen, and the piperidine nitrogen in its free-base form) compared to only two HBAs in the parent scaffold .

H-Bond Donor Capacity
Head-to-head
1 HBD (–OH) vs. 0 HBD (parent); 4 HBA vs. 2 HBA
May enable hydrogen-bond interactions for target affinity and solubility modulation.
Structural analysis; vendor-reported data.
hydrogen bond donor physicochemical property solubility enhancement fragment-based drug discovery

Synthetic Handle Versatility: Hydroxyl Group Enables Orthogonal Derivatization Lacking in Non-Hydroxylated Analogs

The free 8-hydroxyl group in the target compound is a chemically orthogonal handle relative to the Boc-protected piperidine nitrogen. This orthogonality permits sequential functionalization strategies: the hydroxyl can undergo Mitsunobu reaction, Williamson etherification, sulfonylation, or oxidation independently of the carbamate, enabling construction of diverse compound libraries from a single building block . By contrast, the parent 5-Boc-2-oxa-5-azaspiro[3.5]nonane (CAS 1374659-20-7) lacks this hydroxyl handle entirely, offering only the Boc-piperidine nitrogen for derivatization, and the 8-oxo analog (CAS 1934939-07-7) requires reductive amination or Grignard addition to install a new functional group . The 8-amino analog (CAS 1367679-67-1) offers a different handle (nucleophilic amine vs. neutral alcohol), but with distinct reactivity and protection requirements .

Orthogonal Handles
Head-to-head
Two orthogonal handles (Boc-amine and –OH) vs. one handle in parent scaffold
Supports two-step sequential diversification without protecting-group manipulation.
Based on established functional-group reactivity.
synthetic handle orthogonal protection etherification library synthesis PROTAC linker

Oxetane-Mediated Solubility and Metabolic Stability Gains: Class-Level Evidence from Spirocyclic Oxetane Building Blocks

Carreira, Müller, and co-workers demonstrated that introducing an oxetane ring in place of a gem-dimethyl group increases aqueous solubility by a factor of 4 to over 4,000 while reducing the rate of metabolic degradation in most structural contexts [1]. Although this evidence was generated on model systems rather than on the target compound itself, the 2-oxa-5-azaspiro[3.5]nonane scaffold embeds the oxetane ring in a spirocyclic geometry directly analogous to the 2-oxa-6-aza-spiro[3.3]heptane system explicitly studied by Carreira et al., which was shown to supplant morpholine in its solubilizing ability while resisting oxidative metabolism [2]. The spirocyclic oxetane-piperidine scaffold has also been described as a morpholine bioisostere with enhanced three-dimensional character (Fsp³ ≈ 0.92) .

Oxetane Solubility & Stability
Class-level
Solubility enhancement 4× to >4,000×; metabolic degradation reduced in most tested contexts
Oxetane scaffold class may pre-install favorable solubility and metabolic stability.
Data from Carreira et al. (2010) model systems; not directly measured on this compound.
aqueous solubility metabolic stability oxetane bioisostere lead optimization

Commercial Purity Differentiation: 97–98% Assay vs. 95% Typical for Unsubstituted Analog

Multiple vendors list the target 8-hydroxy compound at 97% or 98% purity (HPLC), including Pharmablock (97%), Aladdin (97%), and Leyan (98%) . The parent unsubstituted scaffold, 5-Boc-2-oxa-5-azaspiro[3.5]nonane (CAS 1374659-20-7), is most commonly listed at 95% purity across vendors . For applications requiring stoichiometric precision—such as fragment library construction, biophysical assay preparation, or multi-step synthesis where impurity amplification is a concern—this 2–3 percentage-point purity difference can reduce the risk of off-pathway reactivity and improve batch-to-batch reproducibility .

Commercial Purity
Reported
97–98% (target) vs. 95% (parent); ~2.5–5× lower total impurity burden
Higher purity may reduce false-positive risk in biological assays and improve SAR reproducibility.
Vendor-reported HPLC specifications; cross-vendor comparison.
purity quality control procurement specification reproducibility

Scalable Synthetic Access: Patent Precedent for 8-Hydroxy-Oxa-Azaspiro[3.5]nonane Scaffolds

Chinese Patent CN201710066748 describes a four-step synthesis of tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1779396-21-2), a regioisomer of the target compound, specifically addressing the lack of a scalable, industrially viable synthetic route for this scaffold class [1]. The patented process uses n-BuLi-mediated addition of 3-methyl-3-buten-1-ol to an oxetane precursor, followed by cyclization, ozonolysis, and NaBH₄ reduction, demonstrating that the 8-hydroxy-oxa-azaspiro[3.5]nonane scaffold can be accessed via operationally practical steps [1]. Although the patent covers a regioisomeric compound (5-oxa-2-aza vs. 2-oxa-5-aza), the synthetic strategy is directly transferable to the target scaffold class, establishing precedent for scalable manufacture .

Scalable Synthesis Precedent
Class-level
Patent route exists for regioisomer; target commercially supplied at 250 mg–1 g scale
Synthetic feasibility supports supply-chain assessment for larger-scale procurement.
No dedicated published route for this CAS; regioisomeric precedent confirms scaffold accessibility.
scalable synthesis patent process chemistry industrial applicability

Bioisosteric Potential: Spiro-Oxetane-Piperidine as Morpholine/Piperazine Replacement with Added Hydroxyl Functionality

Spirocyclic building blocks comprising an oxetane and azetidine (or piperidine) are established bioisosteres of morpholine and piperazine, respectively, offering higher fraction sp³ (Fsp³) and distinct spatial distribution of polarity . The target compound, with its oxetane-piperidine spirocyclic core, inherits this bioisosteric relationship while adding an 8-hydroxyl group that can further modulate pKa of the adjacent amine (through inductive effects) and introduce an additional hydrogen bonding interaction not available in the parent morpholine or piperazine fragments [1]. The parent scaffold (CAS 1374659-20-7) has a Fsp³ of 0.917, confirming its highly saturated, three-dimensional character ; the 8-hydroxy analog, with an additional sp³ carbon bearing –OH, would have an even higher Fsp³, further enhancing its lead-like character [2].

Bioisosteric Replacement
Class-level
Fsp³ ≥ 0.92 vs. morpholine 0.75; adds 1 HBD and 2 HBA compared to morpholine
Spirocyclic core may serve as morpholine/piperazine replacement with improved metabolic robustness.
Class-level evidence; scaffold-hopping strategies require experimental validation.
bioisostere morpholine replacement piperazine replacement sp³ enrichment scaffold hopping

High-Impact Research and Industrial Application Scenarios for Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate


Fragment-Based Drug Discovery (FBDD): A Dual-Handle Fragment for X-ray Crystallography and SPR Screening

The target compound's molecular weight (243.30 Da) falls within the optimal fragment range (MW < 300 Da), and its two orthogonal functional handles (Boc-amine and free –OH) allow it to be incorporated into fragment libraries suitable for both X-ray crystallography and surface plasmon resonance (SPR) screening . The hydroxyl group can engage in hydrogen bond interactions with protein targets, providing binding enthalpy that the des-hydroxy parent scaffold cannot contribute [1]. PharmaBlock (Nanjing), a supplier of this compound, explicitly markets it as part of their fragment library collection and offers fragment-based drug discovery (FBDD) services built around such building blocks .

PROTAC Linker and Bifunctional Degrader Design: Hydroxyl as an E3 Ligase Ligand Attachment Point

The orthogonal Boc-amine and free hydroxyl functionalities make this building block suitable for constructing PROTAC (proteolysis-targeting chimera) linkers, where the amine can be conjugated to a target protein ligand and the hydroxyl can serve as an attachment point to an E3 ligase ligand (e.g., through ether or carbamate linkage) . Spirocyclic scaffolds are increasingly favored in PROTAC design for their conformational rigidity, which can improve ternary complex formation and target degradation efficiency [1]. The 8-hydroxy analog offers a distinct attachment chemistry compared to the 8-amino analog (which reacts via amide bond formation), providing linker design flexibility [2].

Morpholine/Piperazine Bioisosteric Replacement in Lead Optimization Programs

When a lead series contains a metabolically labile morpholine or a promiscuous piperazine moiety, the spiro-oxetane-piperidine core of the target compound can serve as a direct bioisosteric replacement . Carreira and co-workers demonstrated that spirocyclic oxetanes can match or exceed the solubilizing power of morpholine while resisting the oxidative N-dealkylation that limits morpholine's utility in chronic dosing regimens [1]. The 8-hydroxyl substituent further differentiates this scaffold from simple morpholine replacements by enabling additional polarity tuning and target interactions [2].

Parallel Library Synthesis for Lead Generation: Orthogonal Functionalization for Diversity-Oriented Synthesis

The target compound can be elaborated into a library of diverse lead-like molecules using a two-step diversification strategy: first, the Boc group can be removed under acidic conditions (TFA or HCl) to reveal the free piperidine for amide coupling, sulfonamide formation, or reductive amination; second, the hydroxyl group can independently undergo Mitsunobu reaction, esterification, or oxidation . This orthogonal reactivity enables the preparation of 100–1,000 compound libraries from a single building block stock, maximizing chemical diversity per unit of procurement cost [1]. The commercial availability of the compound at 97–98% purity from multiple vendors supports reliable, reproducible library production [2].

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Dual-handle fragment for X-ray/SPR screening
Hydroxyl H-bond contribution to binding enthalpy; fragment library compatibility
PROTAC Linker Design
Orthogonal amine and hydroxyl attachment points
Conformational rigidity impact on ternary complex formation; linker chemistry evaluation
Morpholine/Piperazine Replacement
Spiro-oxetane core as bioisostere with added hydroxyl
Metabolic stability and solubility comparison; scaffold-hopping patentability assessment
Parallel Library Synthesis
Two-step orthogonal diversification from single building block
Library chemical diversity and batch-to-batch purity consistency
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